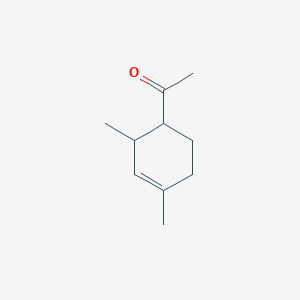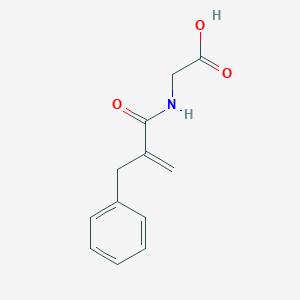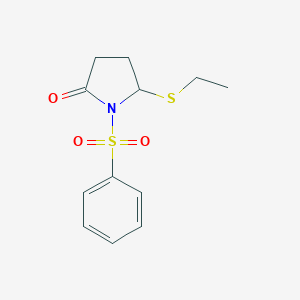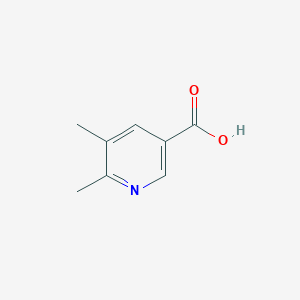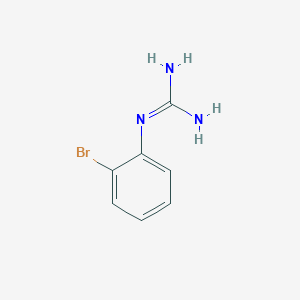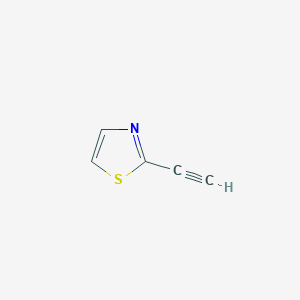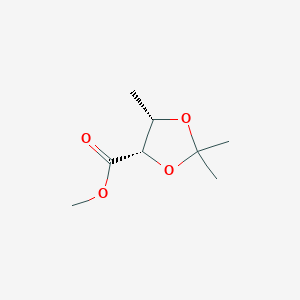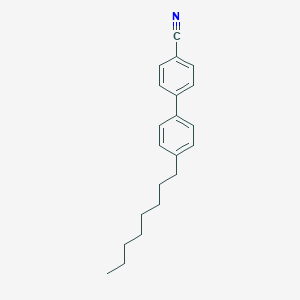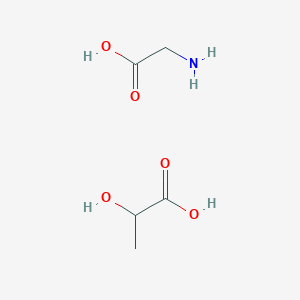
2-Aminoacetic acid; 2-hydroxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Aminoacetic acid, also known as glycine, is the simplest amino acid and is considered a building block for proteins. It is an important compound that plays a significant role in various biological processes. 2-Hydroxypropanoic acid, also known as lactic acid, is an organic acid that is produced during anaerobic respiration. This acid is also produced in muscles during intense exercise, leading to the feeling of muscle fatigue.
作用机制
Glycine acts as an inhibitory neurotransmitter in the central nervous system. It binds to 2-Aminoacetic acid; 2-hydroxypropanoic acid receptors, leading to the opening of chloride channels and hyperpolarization of the postsynaptic neuron. Glycine also acts as a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Lactic acid is produced during anaerobic respiration in muscles. It accumulates in the muscle tissue, leading to a decrease in pH and the feeling of muscle fatigue. Lactic acid also acts as a signaling molecule, regulating various physiological processes.
Biochemical and Physiological Effects:
Glycine has been shown to have various biochemical and physiological effects. It is involved in the synthesis of collagen, an important component of connective tissue. Glycine also plays a role in the synthesis of heme, a component of hemoglobin. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Lactic acid has been shown to have various biochemical and physiological effects. It is involved in the regulation of pH in the body. Lactic acid also acts as a signaling molecule, regulating various physiological processes such as glucose metabolism, insulin secretion, and muscle adaptation to exercise.
实验室实验的优点和局限性
Glycine is widely used in biochemical and pharmacological experiments due to its low toxicity and high solubility. It is also used as a buffer in various biochemical assays. However, 2-Aminoacetic acid; 2-hydroxypropanoic acid can interfere with certain assays, leading to false results.
Lactic acid is widely used in food and pharmaceutical industries. It is also used in various biochemical assays as a substrate or inhibitor. However, lactic acid can interfere with certain assays, leading to false results.
未来方向
There are various future directions for the study of 2-Aminoacetic acid; 2-hydroxypropanoic acid and lactic acid. Glycine has shown promising results in the treatment of various diseases such as schizophrenia, stroke, and cancer. Further research is needed to understand the mechanism of action and potential therapeutic applications of this compound.
Lactic acid has shown promising results in the treatment of various infections such as bacterial vaginosis and candidiasis. Further research is needed to understand the mechanism of action and potential therapeutic applications of lactic acid.
Conclusion:
In conclusion, this compound and lactic acid are important compounds that play significant roles in various biological processes. They have been extensively studied for their biochemical and physiological effects, as well as their potential therapeutic applications. Further research is needed to understand the mechanism of action and potential therapeutic applications of these compounds.
合成方法
Glycine can be synthesized by two methods: the Strecker synthesis and the Gabriel synthesis. The Strecker synthesis involves the reaction of ammonia, hydrogen cyanide, and formaldehyde to produce 2-Aminoacetic acid; 2-hydroxypropanoic acid. The Gabriel synthesis involves the reaction of potassium phthalimide with diethyl bromomalonate, followed by hydrolysis to produce this compound.
Lactic acid can be produced by the fermentation of lactose or other sugars by bacteria. It can also be produced by the breakdown of glucose in muscles during anaerobic respiration.
科学研究应用
Glycine has been extensively studied for its role in protein synthesis and neurotransmission. It is also used as a buffer in various biochemical processes. Glycine has been shown to have anti-inflammatory and antioxidant properties, making it a promising therapeutic agent for various diseases.
Lactic acid has been studied for its role in muscle fatigue and lactate threshold. It is also used in the food industry as a preservative and flavoring agent. Lactic acid has been shown to have antimicrobial and antifungal properties, making it a potential therapeutic agent for various infections.
属性
CAS 编号 |
125248-15-9 |
|---|---|
分子式 |
C5H11NO5 |
分子量 |
165.14 g/mol |
IUPAC 名称 |
2-aminoacetic acid;2-hydroxypropanoic acid |
InChI |
InChI=1S/C3H6O3.C2H5NO2/c1-2(4)3(5)6;3-1-2(4)5/h2,4H,1H3,(H,5,6);1,3H2,(H,4,5) |
InChI 键 |
QITPSLQLANKSGE-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)O.C(C(=O)O)N |
规范 SMILES |
CC(C(=O)O)O.C(C(=O)O)N |
同义词 |
glycine-lactic acid copolymer |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




